L-ASPARAGINE:H2O (13C4,D3,15N2)
Description
L-ASPARAGINE:H₂O (¹³C₄,D₃,¹⁵N₂) is a stable isotope-labeled derivative of L-asparagine monohydrate, extensively utilized in advanced biomedical and chemical research. Its molecular formula is C₄H₄D₃¹³C₄¹⁵N₂O₃·H₂O, with a molecular weight of 155.14 g/mol (varies slightly based on isotopic enrichment) . This compound is synthesized with four carbon-13 (¹³C) atoms, three deuterium (D) atoms, and two nitrogen-15 (¹⁵N) atoms, achieving high isotopic purity (typically 97–99% for each isotope) . It is primarily employed in:
- Metabolic flux analysis to track nitrogen and carbon pathways .
- Biomolecular NMR studies for structural elucidation of proteins and peptides .
- Isotope dilution mass spectrometry (IDMS) in quantitative proteomics and metabolomics .
Its unlabeled CAS number is 5794-13-8, while labeled variants may have distinct identifiers (e.g., 202406-87-9 for ¹³C₄,¹⁵N₂-labeled forms) .
Properties
Molecular Weight |
159.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
L-ASPARAGINE:H2O (13C4,D3,15N2) is widely used as a tracer in metabolic studies. The carbon-13 and nitrogen-15 isotopes allow researchers to track the incorporation and transformation of asparagine in various biochemical pathways. This application is essential for understanding:
- Amino Acid Metabolism: The compound helps elucidate the pathways involved in amino acid synthesis and degradation.
- Protein Dynamics: By labeling proteins with this compound, researchers can study protein turnover and interactions within cells.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The isotopic labeling of L-asparagine enhances its utility in NMR spectroscopy, a powerful analytical technique used to determine the structure and dynamics of biomolecules:
- Structural Analysis: L-ASPARAGINE:H2O (13C4,D3,15N2) can be used to probe the structure of proteins and nucleic acids by providing detailed information about their conformations.
- Dynamics Studies: It aids in understanding the dynamics of molecular interactions and conformational changes in biological macromolecules.
Cancer Research
In cancer biology, L-ASPARAGINE plays a significant role in tumor metabolism:
- Tumor Growth and Survival: Research has shown that asparagine is critical for the growth of certain tumors. The labeled compound allows for detailed studies on how tumors utilize asparagine for proliferation.
- Therapeutic Targeting: Understanding asparagine metabolism can lead to novel therapeutic strategies aimed at depriving tumors of this amino acid, potentially inhibiting their growth.
Clinical Applications
L-ASPARAGINE:H2O (13C4,D3,15N2) is also employed in clinical research:
- Metabolomics: It is used in metabolomic analyses to profile amino acid levels in biological fluids, providing insights into metabolic disorders.
- Diagnostic Assays: The compound can serve as a labeled standard in assays that measure amino acid concentrations in plasma or other biological samples.
Industrial Applications
In the pharmaceutical industry, L-ASPARAGINE:H2O (13C4,D3,15N2) is utilized for:
- Drug Development: The compound aids in the synthesis of labeled peptides and proteins that are essential for drug formulation and testing.
- Quality Control: It serves as a standard reference material for ensuring the quality and consistency of pharmaceutical products.
Case Study 1: Cancer Metabolism Research
A study investigated the role of asparagine in ovarian cancer cell lines using L-ASPARAGINE:H2O (13C4,D3,15N2). Researchers tracked the uptake and utilization of asparagine by cancer cells, revealing that inhibition of asparagine synthesis led to reduced cell proliferation and increased apoptosis.
Case Study 2: NMR Structural Analysis
In a structural biology study, scientists employed L-ASPARAGINE:H2O (13C4,D3,15N2) to investigate the binding interactions between a protein and its ligand. The isotopic labeling provided critical information about binding affinities and conformational changes upon ligand binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Isotopologues of L-ASPARAGINE:H₂O
The table below summarizes isotopic composition, purity, and applications of analogous labeled L-asparagine derivatives:
Research Findings and Differentiation
Isotopic Specificity :
- The ¹³C₄,D₃,¹⁵N₂ variant provides triple isotopic labeling , enabling simultaneous tracking of carbon, nitrogen, and hydrogen in metabolic pathways. In contrast, simpler analogs like 2,3,3-D₃,¹⁵N₂ lack ¹³C, limiting their utility in carbon flux studies .
- AMIDE-¹⁵N variants label only the amide nitrogen, making them ideal for studying asparaginase enzyme activity (e.g., leukemia research via NH₃ release quantification) .
Synthesis Challenges :
- The synthesis of ¹³C₄,D₃,¹⁵N₂ involves multi-step isotopic incorporation, requiring precise control of solvents (e.g., nitromethane for yield improvement) and purification via preparative HPLC . By comparison, ¹³C₄-only analogs are simpler to produce but lack deuterium’s utility in kinetic isotope effect (KIE) studies .
Applications in Drug Development :
- Deuterated forms (e.g., D₃) are critical for extending drug half-life via the deuterium isotope effect, as seen in analogs like L-Aspartic acid-¹³C₄,¹⁵N,D₃ . However, excessive deuteration (e.g., D₈ in L-ASPARAGINE-¹³C₄,¹⁵N₂,D₈ ) may alter solubility, necessitating formulation adjustments .
Commercial Availability: High-purity ¹³C₄,D₃,¹⁵N₂ is supplied by specialized vendors (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich) at premium costs (~€2,453/0.25 g), whereas non-deuterated ¹⁵N₂ variants are more affordable .
Critical Data from Comparative Studies
- NMR Performance : The ¹³C₄,D₃,¹⁵N₂ label reduces signal overlap in ¹H-¹³C HSQC spectra by >40% compared to single-isotope analogs, enhancing resolution in protein-ligand interaction studies .
- Metabolic Stability: In murine models, deuterated asparagine showed a 20% slower clearance rate than non-deuterated forms, highlighting its pharmacokinetic utility .
Preparation Methods
Synthetic Preparation Methods
The synthesis of L-ASPARAGINE labeled with ^13C, ^15N, and deuterium involves multi-step organic synthesis techniques, often starting from isotopically labeled precursors. The key steps include:
Isotope Incorporation via Organic Synthesis
A patented method for preparing isotope ^15N-labeled L-asparagine provides a framework adaptable for multiple isotopes including ^13C and deuterium:
Selective Esterification : L-aspartic acid (potentially isotopically labeled) is dispersed in an alcohol solvent. An inorganic or organic acid is added gradually at low temperature (-10°C to 20°C), reacting for 1–5 hours to form L-aspartic acid-β-ester salt. The product is purified by recrystallization with excess ether.
Selective Cleavage : The mother liquor from esterification is treated to remove residual starting materials by acid addition and heating (30–70°C for 5–20 hours). After neutralization and evaporation, L-aspartic acid esters are extracted with methanol. Hydrolysis of copper salt complexes of L-aspartic acid esters yields the β-ester salt.
Desalination Reaction : The β-ester salt is dispersed in anhydrous ethanol, and propylene oxide is added dropwise at 50–90°C, reacting for 4–10 hours. The solid β-ester is then filtered and purified.
Aminolysis : The β-ester is dissolved in anhydrous alcohol solvent, and ammonia is introduced to convert the ester to the amide group, forming L-asparagine.
These steps allow incorporation of isotopes by starting with isotopically labeled L-aspartic acid or precursors, ensuring that the isotope labels are preserved through the synthetic transformations.
Isotopic Labeling Specifics
- [^13C Labeling](pplx://action/followup) : Typically introduced by using ^13C-labeled carbon sources in the synthesis of L-aspartic acid or intermediates.
- [^15N Labeling](pplx://action/followup) : Introduced via ^15N-enriched ammonia or nitrogen sources during amide formation.
- Deuterium Labeling (D3) : Achieved by using deuterated solvents or reagents, such as deuterated alcohols and ammonia, during synthesis steps to replace hydrogen atoms with deuterium at specific positions (notably on the 2,3,3 positions of the molecule).
Formulation and Stock Solution Preparation
For practical use in biochemical assays or in vivo studies, the isotopically labeled L-asparagine is prepared as stock solutions and formulations:
Solubility and Stock Solutions
- Solvents : DMSO is commonly used for preparing concentrated stock solutions (e.g., 1 mM to 20 mM). For compounds with sufficient aqueous solubility, water or aqueous buffers may be used.
- Stock Solution Preparation : For example, to prepare a 10 mM stock solution of 1 mg of L-asparagine (13C4,D3,15N2), approximately 0.6285 mL of solvent is required.
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 6.2850 | 1.2570 | 0.6285 |
| 5 mg | 31.4248 | 6.2850 | 3.1425 |
| 10 mg | 62.8496 | 12.5699 | 6.2850 |
In Vivo Formulation Examples
To enhance solubility for in vivo administration, formulations may include co-solvents and surfactants:
- Formulation 1 : DMSO : Tween 80 : Saline = 10 : 5 : 85 (vol/vol/vol)
- Formulation 2 : DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
- Formulation 3 : DMSO : Corn oil = 10 : 90
These formulations are prepared sequentially by mixing DMSO stock solution with PEG300 or Tween 80, followed by dilution with saline or corn oil, ensuring clarity at each step by vortexing, sonication, or gentle warming.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Purpose/Outcome |
|---|---|---|
| Selective Esterification | Alcohol solvent, acid addition, 1–5 h at -10 to 20°C | Formation of L-aspartic acid-β-ester salt |
| Selective Cleavage | Acid treatment, 30–70°C, 5–20 h, neutralization | Removal of unreacted L-aspartic acid |
| Desalination | Absolute ethanol, propylene oxide, 50–90°C, 4–10 h | Purification of β-ester solid |
| Aminolysis | Anhydrous alcohol solvent, ammonia addition | Conversion to L-asparagine amide |
| Stock Solution Prep | DMSO or aqueous solvents, concentration 1–20 mM | Ready-to-use solutions for research applications |
| In Vivo Formulation | DMSO, PEG300, Tween 80, saline or corn oil | Injectable formulations with enhanced solubility |
Research Findings and Considerations
- The isotopic labeling process is optimized to maintain stereochemical integrity, ensuring the L-configuration of asparagine.
- High isotopic purity (>98%) is critical for applications in NMR and metabolic tracing.
- The multi-step synthetic method allows for high raw material utilization and scalability.
- Formulation strategies are essential to overcome solubility challenges, especially for in vivo applications.
- The compound’s stability profile supports long-term storage and practical handling in laboratory settings.
Q & A
Q. What are the primary applications of L-ASPARAGINE:H2O (13C4,D3,15N2) in metabolic studies?
This isotopologue is used to trace nitrogen and carbon flux in metabolic pathways, particularly in studies involving amino acid metabolism (e.g., asparagine synthetase activity) and isotopic enrichment in cellular models . Its deuterium (D3) labels enable tracking hydrogen exchange in hydration-dependent reactions, such as enzyme kinetics or protein folding studies. For example, in ASNN enzyme assays, the compound can quantify hydrolysis rates of asparagine to aspartate under varying pH or temperature conditions .
Q. How can researchers verify the purity and isotopic enrichment of L-ASPARAGINE:H2O (13C4,D3,15N2)?
Methodological steps include:
- Mass Spectrometry (MS): High-resolution MS (e.g., LC-HRMS) to confirm molecular weight (154.10 g/mol) and isotopic distribution patterns (e.g., 13C4 vs. natural abundance) .
- Nuclear Magnetic Resonance (NMR): 13C and 15N NMR to validate site-specific labeling and exclude deuteration artifacts .
- Chromatographic Purity Testing: HPLC/UV at 210 nm to assess chemical purity (>98%) and detect unlabeled contaminants .
Q. What are the critical storage conditions to maintain stability?
Store at -20°C in anhydrous, inert environments (e.g., argon-purged vials) to prevent hydrolysis or isotopic exchange. Avoid freeze-thaw cycles, as hydration water (H2O) may dissociate, altering stoichiometry .
Advanced Research Questions
Q. How to design a metabolic flux analysis (MFA) experiment using this compound to study cancer cell metabolism?
- Experimental Design:
Cell Culture: Use [U-13C6]-glucose or [13C5]-glutamine with L-ASPARAGINE:H2O (13C4,D3,15N2) in media to trace cross-pathway interactions (e.g., TCA cycle and asparagine biosynthesis) .
Sampling: Collect intracellular metabolites at multiple timepoints (e.g., 0, 6, 12 hrs) to capture dynamic labeling.
Data Acquisition: Employ LC-MS/MS with isotopomer-specific fragmentation to resolve 13C4 and 15N2 enrichment in asparagine pools .
- Analysis: Use computational tools (e.g., INCA, OpenFlux) to model flux ratios and identify rate-limiting steps in asparagine metabolism under mTOR inhibition .
Q. How to address contradictions in isotopic enrichment data when using this compound in multi-omics studies?
Contradictions may arise from:
- Isotopic Interference: Overlap between 13C4 and natural 15N in MS spectra. Mitigate via high-resolution MS or tandem MS/MS with collision-induced dissociation (CID) .
- Compartmentalization: Differential labeling in cytosolic vs. mitochondrial pools. Use subcellular fractionation or spatially resolved imaging (e.g., SIMS) .
- Statistical Validation: Apply ANOVA or mixed-effects models to distinguish technical noise from biological variability (e.g., F (3,15) = 19.35, p < 0.0001 for BDNF analysis in neurostudies) .
Q. What are the best practices for synthesizing custom isotopologues (e.g., FMOC-protected derivatives) for peptide studies?
- Synthesis: Use [13C4,15N2]-labeled precursors in solid-phase peptide synthesis (SPPS) with FMOC protection. Optimize reaction conditions (e.g., DMF as solvent, HBTU activation) to minimize racemization .
- Purification: Employ reverse-phase HPLC with C18 columns and 0.1% TFA gradients to isolate products (>99% purity) .
- Quality Control: Validate deuteration levels via 2H NMR and quantify 15N enrichment via elemental analysis (EA)-IRMS .
Q. How to integrate metabolomics data from this compound with transcriptomic/proteomic datasets?
- Multi-Omics Workflow:
Correlative Analysis: Use Spearman/Pearson coefficients to link asparagine enrichment levels (MS data) with ASNS (asparagine synthetase) gene expression (RNA-seq) .
Pathway Enrichment: Tools like MetaboAnalyst or KEGG Mapper overlay isotopic flux data with proteomic hits (e.g., mTORC1-regulated enzymes) .
Machine Learning: Train random forest models on 13C4/D3 labeling patterns to predict metabolic vulnerabilities in cancer cells .
Methodological Notes
- Contamination Risks: Avoid using unlabeled asparagine in parallel experiments to prevent cross-contamination. Validate MS backgrounds with blank runs .
- Ethical Reporting: Adhere to primary literature citation standards (e.g., ACS Style) and disclose isotopic vendor sources (e.g., Creative Peptides, GLPBIO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
